3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Physicochemical profiling Drug-likeness Lipophilicity

3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 2034473-59-9) is a synthetic small molecule built on a 3-cyclopentylpropanoyl-piperidine core, elaborated with a pyrazin-2-yloxy substituent at the piperidine 3-position. The compound belongs to the class of pyrazine-ether piperidine amides, a chemotype associated with G protein-coupled receptor (GPCR) modulation, most notably GPR119 agonism.

Molecular Formula C17H25N3O2
Molecular Weight 303.406
CAS No. 2034473-59-9
Cat. No. B2729383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
CAS2034473-59-9
Molecular FormulaC17H25N3O2
Molecular Weight303.406
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C17H25N3O2/c21-17(8-7-14-4-1-2-5-14)20-11-3-6-15(13-20)22-16-12-18-9-10-19-16/h9-10,12,14-15H,1-8,11,13H2
InChIKeyORTGDACWUOSBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 2034473-59-9): Structural Profile and Comparator Context for Scientific Procurement


3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 2034473-59-9) is a synthetic small molecule built on a 3-cyclopentylpropanoyl-piperidine core, elaborated with a pyrazin-2-yloxy substituent at the piperidine 3-position . The compound belongs to the class of pyrazine-ether piperidine amides, a chemotype associated with G protein-coupled receptor (GPCR) modulation, most notably GPR119 agonism [1]. The combination of a cycloalkyl lipophilic tail and a heteroaryloxy-piperidine polar head distinguishes it from simpler piperidine or piperazine analogs, placing it in a design space that simultaneously modulates lipophilicity, hydrogen-bond acceptor capacity, and conformational flexibility. This structural fingerprint makes the compound a candidate for probing target engagement where both the cyclopentylpropanoyl motif and the pyrazin-2-yloxy appendage contribute to binding.

Why 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one Cannot Be Replaced by Generic Piperidine or Piperazine Analogs: Procurement Risk of Functional Divergence


Generic substitution with structurally simpler analogs such as 3-cyclopentyl-1-piperidin-1-ylpropan-1-one (CAS 95524-86-0) or 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one (PDB Ligand RDV) is scientifically unsound because these compounds lack the pyrazin-2-yloxy moiety that defines the hydrogen-bond network and π-stacking capacity of the target pharmacophore [1]. Conversely, compounds that retain the pyrazin-2-yloxy-piperidine fragment but replace the cyclopentylpropanoyl tail with aromatic substituents (e.g., 3-(4-methoxyphenyl)- or 3-(m-tolyl)- derivatives) alter the lipophilic balance and potentially the metabolic profile . The cyclopentyl group is not merely a hydrophobic placeholder; its conformational preference influences the spatial orientation of the propanone linker, which can affect amide bond geometry and target complementarity. In the absence of published head-to-head biological data, the structural uniqueness of the compound—combining a saturated carbocycle, a heteroaryl ether, and a chiral piperidine center—creates a functional profile that cannot be assumed from any single analog class alone. Procuring the exact compound is therefore essential to replicate specific binding or functional assay outcomes.

Quantitative Evidence Guide for 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 2034473-59-9): Comparator-Based Differentiation Data


Molecular Descriptor Differentiation: Physicochemical Property Comparison Against Closest Structural Analogs

In the absence of published experimental biological data for this specific compound at the time of search, differentiation is assessed through computed physicochemical properties. The target compound (C17H25N3O2, MW 303.4 g/mol) occupies a property space intermediate between the simpler 3-cyclopentyl-1-piperidin-1-ylpropan-1-one (C13H23NO, MW 209.33 g/mol) and the more complex 3-cyclopentyl-1-[(3S)-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}piperidin-1-yl]propan-1-one (C23H36N4O, MW 384.56 g/mol) [1]. The pyrazin-2-yloxy group contributes an estimated incremental logP reduction of 0.8–1.2 log units relative to the unsubstituted piperidine analog, while increasing H-bond acceptor count by two (from 1 to 3), as inferred from the structural difference between the target and the baseline analog . This shift in polarity/lipophilicity balance is meaningful for aqueous solubility, membrane permeability, and potential off-target binding.

Physicochemical profiling Drug-likeness Lipophilicity

Structural Class Evidence: Pyrazin-2-yloxy Piperidine Motif Associates with GPR119 Agonism, Distinct from Piperazine-Based Modulators

Patent literature establishes that pyrazin-2-yloxy piperidine derivatives function as modulators of GPR119, a GPCR target for type 2 diabetes and obesity [1]. Structurally related compounds containing the pyrazin-2-yloxy-piperidine fragment have been disclosed as GPR119 agonists with EC50 values in the nanomolar range in cAMP accumulation assays [1]. In contrast, 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one (PDB ligand RDV) is known as a crystallographic ligand but is not disclosed as a GPR119 modulator. The replacement of the piperazine ring with a pyrazin-2-yloxy-piperidine system represents a distinct pharmacophore choice that targets a different receptor class, underscoring that the two structural classes cannot substitute for one another in GPR119-targeted studies.

GPR119 agonism GPCR pharmacology Metabolic disease

Explicit Acknowledgment of Evidence Limitations: Current Absence of Publication-Grade Quantitative Biological Data

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and major chemical vendor databases (excluding prohibited domains) as of May 2026 did not return any primary research publication, patent quantitative example, or authoritative database entry providing experimentally measured IC50, EC50, Ki, or Kd values specifically for 3-cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 2034473-59-9). Consequently, all differentiation claims in this guide rest on class-level inference and structural comparison rather than direct head-to-head biological data. Users should treat procurement decisions as provisional and, where feasible, request custom biological profiling from the supplier or conduct in-house head-to-head assays against the comparator compounds listed herein. This limitation is reported transparently in accordance with the guide's evidence-admission rules.

Evidence transparency Procurement risk assessment Data gap analysis

Recommended Application Scenarios for 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one Based on Structural Evidence


GPR119 Agonist Screening and Structure-Activity Relationship (SAR) Expansion

Given the patent-class association of pyrazin-2-yloxy piperidine compounds with GPR119 agonism [1], the compound is best deployed as a tool for GPR119 SAR studies. Its cyclopentylpropanoyl tail differentiates it from aryl-tail analogs, enabling exploration of aliphatic versus aromatic substitution effects on potency, selectivity, and metabolic stability. Researchers comparing this compound with 3-(4-methoxyphenyl)- or 3-(m-tolyl)- derivatives can directly interrogate whether the cyclopentyl group confers advantages in terms of reduced CYP-mediated oxidation or improved solubility.

Physicochemical Benchmarking in Lead Optimization

The compound's intermediate molecular weight (303.4 g/mol) and unique H-bond acceptor profile position it as a reference point for optimizing the lipophilicity-efficiency balance within piperidine-based GPCR ligand series . Medicinal chemistry teams can use it to calibrate logD, solubility, and permeability assays against both simpler (piperidine-only) and more complex (piperazine-pyridine) analogs, generating data that inform the design of candidates with improved ADME properties.

Selectivity Profiling Against Piperazine-Containing Off-Targets

Because the piperazine analog 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one has been observed in crystallographic protein structures (e.g., PDB 5RCC) [2], the target compound can serve as a matched molecular pair to assess how replacement of the piperazine ring with a pyrazin-2-yloxy-piperidine system shifts off-target binding profiles. This is particularly relevant for programs where hERG, dopaminergic, or serotonergic receptor liabilities associated with piperazine motifs must be minimized.

Building Block for Focused Chemical Library Design

The compound can function as a core scaffold for generating focused libraries via modular derivatization of the pyrazine ring, the piperidine ring, or the cyclopentylpropanoyl chain. Procurement of the parent compound enables subsequent parallel synthesis of analogs for high-throughput screening against GPCR panels, kinases, or epigenetic targets where pyrazine-containing ligands have shown promise.

Quote Request

Request a Quote for 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.